TCS PrP Inhibitor 13

説明

特性

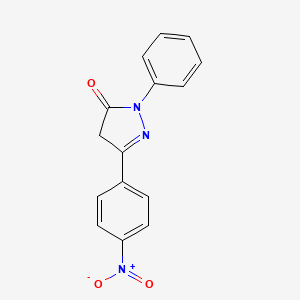

IUPAC Name |

5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAVFKZPGQEGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372801 | |

| Record name | ST51035799 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34320-83-7 | |

| Record name | ST51035799 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism of TCS PrP Inhibitor 13: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for TCS PrP Inhibitor 13, a potent anti-prion agent. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on its inhibitory activities, delineates key experimental protocols, and visualizes its proposed signaling pathways.

Core Inhibitory Activity

This compound, a pyrazolone derivative, has demonstrated significant efficacy in inhibiting the accumulation of protease-resistant prion protein (PrP-res), the pathogenic isoform of the prion protein. The seminal work by Kimata et al. (2007) established its potent anti-prion properties.[1]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the key efficacy data.

| Parameter | Cell Line | Value | Reference |

| IC50 | ScN2a (mouse neuroblastoma) | 3 nM | [1] |

| IC50 | F3 (prion-infected N2a subclone) | 3 nM | [1] |

Mechanism of Action

While the complete mechanism of action is still under investigation, current evidence suggests that this compound's primary mode of action is the direct inhibition of PrP-res accumulation.[1] Studies have indicated that its mechanism is not associated with antioxidant activities, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities.[1]

In addition to its anti-prion effects, this compound has been shown to induce apoptosis in Schwannoma cells. This activity is linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Proposed Signaling Pathway in Schwannoma Cell Apoptosis

This compound is proposed to induce apoptosis in Schwannoma cells by downregulating the Focal Adhesion Kinase (FAK), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK) signaling pathways. This cascade ultimately leads to the activation of apoptotic processes.

References

Pyrazolone Derivatives as a Promising Class of Anti-Prion Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders for which there is currently no effective treatment. The causative agent is the misfolded prion protein (PrPSc), which templates the conversion of the normal cellular prion protein (PrPC) into the pathogenic isoform. This accumulation of PrPSc leads to neuronal loss, spongiform degeneration, and ultimately, death. The development of compounds that can inhibit this conversion is a primary therapeutic strategy. Among the various chemical scaffolds investigated, pyrazolone derivatives have emerged as a potent class of anti-prion compounds. This technical guide provides an in-depth overview of the current knowledge on pyrazolone derivatives as inhibitors of prion propagation, focusing on their structure-activity relationships, proposed mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to Pyrazolone Derivatives

Pyrazolone is a five-membered heterocyclic scaffold that has been extensively used in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] More recently, certain pyrazolone derivatives have demonstrated significant efficacy in inhibiting the formation of protease-resistant PrPSc in cellular models of prion disease.[3][4] This has spurred further investigation into their potential as therapeutic agents for prion diseases.

Quantitative Data on Anti-Prion Activity

The anti-prion activity of pyrazolone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in prion-infected cell lines. The most commonly used cell line is the mouse neuroblastoma cell line (N2a) chronically infected with a scrapie strain, such as ScN2a.[5][6]

Table 1: In Vitro Anti-Prion Activity of Pyrazolone and Diphenylpyrazole Derivatives

| Compound ID | Structure/Description | Cell Line | IC50/EC50 | Reference |

| Compound 13 | 3-(4-nitrophenyl)-5-methyl-1-phenyl-1H-pyrazol-4(5H)-one | ScN2a, F3 | 3 nM | [3] |

| DPP-1 | 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol | SMB, ScN2a | 0.6 µM, 1.2 µM | [7][8] |

| DPP-2 | 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]phenol | ScN2a | - | [7] |

| DPP-3 | 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol | ScN2a | - | [7] |

| Anle138b | 3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole | vCJD, RML | 7.1 µM, 7.3 µM | [8] |

Table 2: In Vivo Efficacy of Diphenylpyrazole Derivatives in Prion-Infected Mice

| Compound ID | Animal Model | Prion Strain | Dosing Regimen | Increase in Survival Time | Reference |

| DPP derivative | C57BL/6 and Tga20 mice | Scrapie | Intraperitoneal and oral application | Delayed onset by 37-42 days | [7] |

| Anle138b | Mice | Various | - | Prolonged survival | [8] |

Experimental Protocols

In Vitro Anti-Prion Compound Screening: ScN2a Cell-Based Assay

The ScN2a cell-based assay is a cornerstone for the initial screening and evaluation of anti-prion compounds.[5][6]

Objective: To determine the ability of a test compound to inhibit the accumulation of protease-resistant PrPSc in a chronically prion-infected neuronal cell line.

Materials:

-

ScN2a cells (mouse neuroblastoma cells infected with a scrapie strain, e.g., RML or 22L)

-

Uninfected N2a cells (for control)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 5 mM EDTA)

-

Proteinase K (PK)

-

PK stop solution (e.g., Pefabloc SC)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus

-

Anti-PrP antibody (e.g., 6D11, 3F4)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Plating: Seed ScN2a cells in 6-well or 12-well plates at a density that allows for several days of growth.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-prion compound).

-

Incubation: Incubate the cells for 3-5 days.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate.

-

Proteinase K Digestion: Adjust the protein concentration of each lysate to be equal. Treat a portion of each lysate with a specific concentration of Proteinase K (e.g., 20 µg/mL) for a defined time (e.g., 30 minutes at 37°C) to digest PrPC and other cellular proteins. The remaining PrPSc is resistant to this digestion.

-

Stop Digestion: Stop the PK digestion by adding a PK inhibitor.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate with a primary anti-PrP antibody.

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the intensity of the PrPSc bands. The IC50 value is the concentration of the compound that reduces the PrPSc signal by 50% compared to the vehicle-treated control.

In Vivo Efficacy Testing in Mouse Models of Prion Disease

In vivo studies are crucial to assess the therapeutic potential of anti-prion compounds in a whole-organism context.[7][9]

Objective: To determine if a test compound can delay the onset of clinical signs and/or prolong the survival time of prion-infected mice.

Materials:

-

Wild-type or transgenic mice susceptible to prion disease (e.g., C57BL/6, Tga20)

-

Prion inoculum (e.g., brain homogenate from a scrapie-infected mouse)

-

Test compound formulated for in vivo administration (e.g., in drinking water, food, or for injection)

-

Cages and animal care facilities compliant with ethical guidelines

Procedure:

-

Animal Inoculation: Intracerebrally inoculate mice with a standardized dose of prion inoculum.

-

Compound Administration:

-

Prophylactic treatment: Begin administration of the test compound before or at the time of inoculation.

-

Therapeutic treatment: Begin administration at a specific time point after inoculation, potentially after the appearance of early clinical signs.

-

Administer the compound via a chosen route (e.g., oral gavage, intraperitoneal injection, mixed in food or water). Include a vehicle-treated control group.

-

-

Clinical Monitoring: Monitor the mice daily for the onset and progression of clinical signs of prion disease (e.g., weight loss, ataxia, kyphosis, poor grooming).

-

Endpoint Determination: The primary endpoints are the incubation period (time from inoculation to the onset of terminal clinical signs) and the survival time.

-

Neuropathological and Biochemical Analysis: At the terminal stage of the disease, euthanize the mice and collect their brains. Analyze the brains for:

-

PrPSc deposition: by Western blotting after PK digestion or immunohistochemistry.

-

Spongiform changes: by histological analysis (H&E staining).

-

Astrogliosis: by immunohistochemistry for GFAP.

-

-

Data Analysis: Compare the incubation period and survival time between the treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Mechanism of Action and Cellular Pathways

The precise mechanism of action of pyrazolone derivatives as anti-prion compounds is not yet fully elucidated. However, studies have shown that their activity is not correlated with antioxidant or radical scavenging properties.[3][4] This suggests a more specific interaction with components of the prion propagation pathway.

The conversion of PrPC to PrPSc is a complex process that is thought to occur on the cell surface or within the endocytic pathway.[10]

Caption: Cellular pathway of PrPC to PrPSc conversion and potential inhibition by pyrazolone derivatives.

Pyrazolone derivatives may exert their anti-prion effect by:

-

Stabilizing the PrPC conformation: Preventing its misfolding into the PrPSc state.

-

Binding to PrPC or PrPSc: Directly interfering with the template-assisted conversion process.

-

Altering the cellular trafficking of PrP: Shuttling PrPC to a cellular compartment where conversion to PrPSc is less likely to occur.

-

Enhancing the clearance of PrPSc: Promoting its degradation through cellular pathways like the lysosomal or proteasomal systems.

Further research is needed to identify the specific molecular target(s) of pyrazolone derivatives and to fully understand their mechanism of action.

Experimental and Logical Workflow

The discovery and development of pyrazolone derivatives as anti-prion compounds follow a logical workflow from initial screening to preclinical evaluation.

Caption: General workflow for the discovery and development of anti-prion compounds.

Conclusion and Future Directions

Pyrazolone derivatives represent a highly promising class of small molecules for the development of therapeutics for prion diseases. Their potent activity in cellular models and initial success in animal models warrant further investigation. Future research should focus on:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidation of the Mechanism of Action: Identifying the direct molecular target(s) and understanding how these compounds interfere with the prion conversion process.

-

Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing regimens and ensure adequate brain penetration.

-

In Vivo Efficacy in a Broader Range of Prion Strains and Animal Models: To assess the broad-spectrum anti-prion activity of these compounds.

The continued development of pyrazolone derivatives could lead to the first effective disease-modifying therapy for these devastating neurodegenerative disorders.

References

- 1. japsonline.com [japsonline.com]

- 2. Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of high-throughput screening approaches used for anti-prion small molecule discovery [cureffi.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-prion drugs do not improve survival in novel knock-in models of inherited prion disease | PLOS Pathogens [journals.plos.org]

- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

Technical Guide: Discovery and Development of TCS PrP Inhibitor 13

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a compound specifically named "TCS PrP Inhibitor 13" is scarce. The data presented here is based on available information for a closely related or identical compound, TCS 455-13, identified as an inhibitor of prion protein accumulation. This guide synthesizes the limited available data with established methodologies in the field of prion disease research to provide a comprehensive overview.

Introduction to Prion Diseases and Therapeutic Strategies

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and other mammals. These diseases are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform known as PrPSc. The accumulation of PrPSc in the central nervous system leads to synaptic dysfunction, neuronal loss, and spongiform degeneration.

A primary therapeutic strategy for prion diseases is the inhibition of the conversion of PrPC to PrPSc. This can be achieved by either stabilizing the structure of PrPC, reducing its expression levels, or preventing its interaction with PrPSc. The discovery of small molecules that can interfere with this conversion process is a major focus of drug development efforts in this field.

Discovery of this compound (TCS 455-13)

TCS 455-13 was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of PrPSc accumulation in cultured cells. This compound belongs to a series of 2-aminopyridine-3,5-dicarbonitriles and was selected for its potent activity in cellular models of prion disease.

High-Throughput Screening Workflow

The general workflow for identifying PrPSc inhibitors from a chemical library is outlined below. This process involves primary screening to identify initial hits, followed by secondary assays to confirm activity and rule out non-specific effects.

Quantitative Data for TCS 455-13

The following table summarizes the key quantitative data reported for TCS 455-13 in inhibiting prion accumulation in a mouse neuronal cell line (ScN2a).

| Parameter | Value | Cell Line | Prion Strain | Reference |

| IC50 | ~5 µM | ScN2a | RML |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments involved in the characterization of PrPSc inhibitors.

Cell-Based Prion Propagation Assay

This assay is the primary method for screening and quantifying the efficacy of compounds in inhibiting PrPSc formation in cultured cells.

Objective: To determine the IC50 of a test compound for inhibiting PrPSc accumulation.

Materials:

-

Prion-infected neuroblastoma cells (e.g., ScN2a)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound (e.g., TCS 455-13) dissolved in a suitable solvent (e.g., DMSO)

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)

-

Proteinase K (PK)

-

PK stop solution (e.g., Pefabloc)

-

SDS-PAGE and Western blotting reagents

-

Anti-PrP antibody (e.g., 6D11)

Procedure:

-

Cell Plating: Seed ScN2a cells in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 3-5 days). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

-

Proteinase K Digestion: Treat a portion of the cell lysate with a specific concentration of Proteinase K to digest PrPC, leaving the PK-resistant PrPSc core.

-

PK Inactivation: Stop the PK digestion by adding a stop solution and incubating at a high temperature.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-PrP antibody.

-

Quantification: Detect the PrPSc signal using a chemiluminescent substrate and quantify the band intensities.

-

Data Analysis: Plot the PrPSc signal as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay

This assay is performed to ensure that the observed reduction in PrPSc is not due to general toxicity of the compound.

Objective: To determine the concentration at which the test compound is toxic to the cells.

Materials:

-

Uninfected neuroblastoma cells (e.g., N2a)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Test compound

Procedure:

-

Cell Plating and Treatment: Plate N2a cells and treat them with the same serial dilution of the test compound as in the prion propagation assay.

-

Incubation: Incubate for the same duration as the primary assay.

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Signaling Pathways and Mechanism of Action

The precise mechanism of action for TCS 455-13 has not been fully elucidated. However, many anti-prion compounds are thought to act by either directly binding to PrPC and stabilizing its native conformation or by interfering with cellular pathways that are co-opted for prion propagation.

Future Directions and Conclusion

While this compound (TCS 455-13) has demonstrated potent activity in cellular models, further development would require a comprehensive lead optimization program. This would involve:

-

Structure-Activity Relationship (SAR) Studies: To improve potency and drug-like properties.

-

In-depth Mechanistic Studies: To elucidate the precise molecular target and mechanism of action.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

In vivo Efficacy Studies: To evaluate the therapeutic potential in animal models of prion disease.

Cellular Targets of TCS PrP Inhibitor 13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS PrP Inhibitor 13, a pyrazolone derivative identified as 5-(4-Nitrophenyl)-2-Phenyl-4H-Pyrazol-3-One, is a potent anti-prion agent. Its primary mechanism of action is the inhibition of protease-resistant prion protein (PrP-res) accumulation, a key event in the pathogenesis of transmissible spongiform encephalopathies (TSEs).[1] This inhibitor has demonstrated remarkable efficacy in cell-based models of prion disease. Furthermore, evidence from commercial datasheets suggests that this compound exerts additional cellular effects, including the modulation of key signaling pathways involved in cell survival and proliferation, and the induction of apoptosis in specific cell types. This technical guide provides a comprehensive overview of the known cellular targets of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways and workflows.

Core Activity: Inhibition of PrP-res Accumulation

The principal and most well-documented activity of this compound is its potent inhibition of the accumulation of the disease-associated, protease-resistant form of the prion protein (PrP-res or PrPSc).

Quantitative Data

The inhibitory potency of this compound on PrP-res accumulation has been quantified in prion-infected murine neuroblastoma cell lines.

| Compound | Cell Line | Prion Strain | IC50 (nM) | Reference |

| This compound | ScN2a | RML | 3 | [1] |

| This compound | F3 | Fukuoka-1 | 3 | [1] |

Experimental Protocol: PrP-res Accumulation Assay in ScN2a Cells

This protocol outlines the methodology for assessing the inhibition of PrP-res accumulation in scrapie-infected neuroblastoma cells (ScN2a).

1. Cell Culture and Treatment:

- ScN2a cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

- The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, typically DMSO).

- Cells are incubated for four days at 37°C in a 5% CO2 atmosphere.

2. Cell Lysis:

- After incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

- Cells are lysed in 100 µL of lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate).

3. Proteinase K (PK) Digestion:

- The cell lysates are collected, and the total protein concentration is determined using a standard assay (e.g., BCA assay).

- Aliquots of the lysates are treated with Proteinase K (e.g., at a final concentration of 20 µg/mL) for 30-60 minutes at 37°C to digest the normal cellular prion protein (PrPC).

- The digestion is stopped by adding a protease inhibitor (e.g., Pefabloc SC).

4. Detection of PrP-res (Dot Blot/Western Blot):

- For Dot Blot: The PK-treated lysates are spotted onto a nitrocellulose or PVDF membrane.

- For Western Blot: The PK-treated lysates are run on an SDS-PAGE gel and transferred to a PVDF membrane.

- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

- The membrane is incubated with a primary antibody against PrP (e.g., anti-PrP antibody R30 or 6D11) overnight at 4°C.

- The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- After further washes, the PrP-res signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Quantification:

- The intensity of the dots or bands is quantified using densitometry software (e.g., ImageJ).

- The percentage of PrP-res inhibition is calculated relative to the vehicle-treated control.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: PrP-res Accumulation Assay

Effects on Cellular Signaling Pathways and Apoptosis

While the primary literature has focused on the anti-prion activity of this compound, data from commercial supplier MedChemExpress indicates that the compound also modulates several key cellular signaling pathways, particularly in Schwannoma cells.[2] It is important to note that detailed peer-reviewed studies quantifying these effects and elucidating the underlying mechanisms are not currently available. The information presented here is based on the summary provided by the commercial vendor.

Summary of Effects on Cellular Targets

The following table summarizes the reported effects of this compound on various cellular targets in Schwannoma cells. Quantitative data (e.g., IC50 values for inhibition of these targets) are not available in the public domain.

| Target | Effect | Cell Type | Reference |

| Total ERK1/2 | Significant reduction | Schwannoma cells | [2] |

| Phospho-AKT (pAKT) | Significant reduction | Schwannoma cells | [2] |

| Total FAK | Significant reduction | Schwannoma cells | [2] |

| Cyclin D1 | Significant reduction | Schwannoma cells | [2] |

| PrPC | Significant reduction | Schwannoma cells | [2] |

| Cleaved Caspase-3 | Significant increase | Schwannoma cells | [2] |

| Ki67-positive cells | Significant reduction | Schwannoma cells | [2] |

Postulated Signaling Pathway

Based on the reported targets, this compound appears to interfere with critical pro-survival and proliferation pathways, ultimately leading to apoptosis. The reduction in Focal Adhesion Kinase (FAK) can lead to downstream inhibition of the PI3K/AKT and MAPK/ERK signaling cascades. Both of these pathways are crucial for cell survival, proliferation, and cell cycle progression. The observed reduction in Cyclin D1, a key regulator of the G1/S phase transition, is consistent with an anti-proliferative effect. The increase in cleaved caspase-3 is a hallmark of apoptosis execution.

Representative Experimental Protocols

The following are representative protocols for the types of experiments that would be used to determine the effects of this compound on the signaling pathways and apoptosis.

1. Cell Culture and Treatment:

- Schwannoma cells are seeded in 6-well plates and grown to ~70-80% confluency.

- Cells are treated with various concentrations of this compound for a specified time period (e.g., 24 hours).

2. Protein Extraction:

- Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

- Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

- Protein concentration is determined using a BCA assay.

3. SDS-PAGE and Western Blotting:

- Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel.

- Proteins are separated by electrophoresis and transferred to a PVDF membrane.

- The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.

- The membrane is incubated overnight at 4°C with primary antibodies specific for pAKT, total AKT, pERK, total ERK, FAK, Cyclin D1, or cleaved caspase-3. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.

- The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody.

- The signal is detected using an ECL substrate.

4. Quantification:

- Band intensities are quantified using densitometry.

- The levels of phosphorylated or target proteins are normalized to their respective total protein levels or the loading control.

1. Cell Treatment:

- Schwannoma cells are treated with this compound as described above.

2. Cell Staining:

- Adherent and floating cells are collected and washed with cold PBS.

- Cells are resuspended in 1X Annexin V binding buffer.

- Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

- The cells are incubated for 15 minutes at room temperature in the dark.

3. Flow Cytometry:

- The stained cells are analyzed by flow cytometry.

- FITC and PI fluorescence are detected.

- The cell population is gated into four quadrants:

- Annexin V- / PI- (Live cells)

- Annexin V+ / PI- (Early apoptotic cells)

- Annexin V+ / PI+ (Late apoptotic/necrotic cells)

- Annexin V- / PI+ (Necrotic cells)

4. Data Analysis:

- The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the inhibitor.

Conclusion

This compound is a highly potent inhibitor of PrP-res accumulation, making it a valuable tool for prion disease research. While its anti-prion activity is well-documented with a clear IC50 value, its effects on other cellular targets and signaling pathways are less characterized in the peer-reviewed literature. The available data suggests that this compound may also possess anti-proliferative and pro-apoptotic properties through the modulation of the FAK/PI3K/AKT and ERK signaling pathways. Further research is required to provide quantitative data on these effects and to elucidate the precise molecular mechanisms and the potential interplay between its anti-prion activity and its impact on these fundamental cellular processes.

References

Structure-Activity Relationship of Pyrazolone Prion Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders for which there is currently no effective treatment. The conversion of the cellular prion protein (PrPC) into its misfolded, pathogenic isoform (PrPSc) is a central event in the pathogenesis of these diseases. Consequently, inhibiting this conversion is a primary therapeutic strategy. Pyrazolone-based compounds have emerged as a promising class of small molecules with potent anti-prion activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolone and its derivatives as prion inhibitors. It summarizes quantitative data, details key experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows.

Introduction to Pyrazolone-Based Prion Inhibitors

The pyrazolone scaffold is a versatile heterocyclic motif that has been explored for a wide range of biological activities.[1] In the context of prion diseases, derivatives of pyrazolone, particularly 3,5-diphenylpyrazoles (DPP), have demonstrated significant efficacy in inhibiting the formation of PrPSc in both cell-based and in vivo models.[2] One of the most notable compounds from this class is anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole], which has shown broad anti-prion activity and has been investigated for its potential in treating various neurodegenerative diseases characterized by protein aggregation.[3][4]

The mechanism of action for many pyrazolone-based prion inhibitors is thought to involve the direct modulation of pathogenic oligomer formation, thereby preventing the aggregation and accumulation of PrPSc.[3][5] This guide will delve into the specific structural features of pyrazolone derivatives that contribute to their anti-prion potency.

Structure-Activity Relationship (SAR) of Pyrazolone Derivatives

The anti-prion activity of pyrazolone compounds is highly dependent on the nature and position of substituents on the pyrazolone core and its associated phenyl rings.

Diphenylpyrazole (DPP) Derivatives

Initial high-throughput screening of a 10,000-compound library identified 3,5-diphenylpyrazole (DPP) derivatives as potent inhibitors of PrPSc formation.[2]

Table 1: SAR of Diphenylpyrazole (DPP) Derivatives

| Compound ID | R1 (Position 5 of Pyrazole) | R2 (Position 3 of Pyrazole) | IC50 (µM) in ScN2a cells | IC50 (µM) in SMB cells | Reference |

| DPP-1 | 3-fluorophenyl | 5-methylphenol | 1.2 | 0.6 | [2] |

ScN2a: Scrapie-infected mouse neuroblastoma cells. SMB: Scrapie mouse brain cells.

A key finding from SAR studies on DPP derivatives is that the substitution pattern on the phenyl rings significantly influences activity. For instance, the most effective DPP derivative identified in one study, DPP-1, features a 3-fluorophenyl group and a 5-methylphenol group.[2]

Other Pyrazolone Derivatives

A separate study investigated a series of pyrazolone derivatives, revealing that potent anti-prion activity could be achieved with different substitution patterns.

Table 2: SAR of Various Pyrazolone Derivatives

| Compound ID | Core Structure | R Group | IC50 (nM) in ScN2a and F3 cells | Reference |

| 13 | Pyrazolone | 3-(4-nitrophenyl) | 3 | [6] |

F3: A cell line highly susceptible to Fukuoka-1 strain of Gerstmann-Sträussler-Scheinker syndrome.

Interestingly, for this series of compounds, a direct correlation between the position and class of substituents and the inhibitory activity was not observed. This suggests that physicochemical properties, rather than specific substituent interactions, may play a more dominant role in their mechanism of action.[6] Compound 13 , a 3-(4-nitrophenyl) derivative, demonstrated remarkable potency with an IC50 value of 3 nM in both ScN2a and F3 cell lines.[6]

Anle138b and its Analogs

Anle138b is a diphenylpyrazole derivative that has been extensively studied. Its unique substitution pattern contributes to its potent anti-oligomerization activity.

Table 3: Activity of Anle138b against different prion strains

| Compound | Prion Strain | EC50 (µM) in PMCA | Reference |

| Anle138b | vCJD (human) | 7.1 | |

| Anle138b | RML (mouse) | 7.3 |

PMCA: Protein Misfolding Cyclic Amplification.

Anle138b has demonstrated efficacy against a wide range of human and animal prion strains, highlighting its potential as a broad-spectrum anti-prion therapeutic.[3][4]

Experimental Protocols

The evaluation of pyrazolone-based prion inhibitors relies on a set of specialized in vitro and in vivo assays.

In Vitro Prion Inhibition Assay in ScN2a Cells

This cell-based assay is a cornerstone for the initial screening and characterization of anti-prion compounds.

3.1.1. Materials

-

Scrapie-infected mouse neuroblastoma (ScN2a) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 5 mM EDTA)

-

Proteinase K (PK)

-

Phenylmethylsulfonyl fluoride (PMSF)

-

SDS-PAGE reagents

-

PVDF membrane

-

Primary anti-PrP antibody (e.g., 6D11)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

3.1.2. Protocol

-

Cell Culture: Culture ScN2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Seed approximately 20,000 cells per well in a 96-well plate. The following day, treat the cells with various concentrations of the test compounds for 4-5 days.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in 100 µL of lysis buffer.

-

Proteinase K Digestion: Treat a portion of the cell lysate with 20 µg/mL Proteinase K for 60 minutes at 37°C to digest PrPC. Stop the reaction by adding PMSF to a final concentration of 2 mM.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with a primary anti-PrP antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the PrPSc signal using a chemiluminescent substrate.

-

-

Quantification: Quantify the band intensities to determine the IC50 value of the compound.

In Vivo Efficacy in Prion-Infected Mice

Animal models are crucial for evaluating the therapeutic potential of lead compounds.

3.2.1. Materials

-

Wild-type (e.g., C57BL/6) or PrP-overexpressing (e.g., tga20) mice

-

Prion inoculum (e.g., RML strain brain homogenate)

-

Test compound formulated for administration (e.g., in feed or for oral gavage/intraperitoneal injection)

-

Anesthetic

-

Stereotaxic apparatus for intracerebral inoculation

3.2.2. Protocol

-

Inoculum Preparation: Prepare a 10% (w/v) brain homogenate from a terminally ill, RML prion-infected mouse in sterile PBS.[7] Further dilute to the desired concentration (e.g., 1%) for inoculation.

-

Inoculation: Anesthetize mice and intracerebrally inoculate them with 30 µL of the prion inoculum.[7]

-

Compound Administration: Begin treatment at a predetermined time point post-inoculation (for therapeutic studies) or prior to inoculation (for prophylactic studies). Administer the compound daily or as required via the chosen route (e.g., mixed in chow, oral gavage, or IP injection).

-

Clinical Monitoring: Monitor the mice daily for the onset of clinical signs of prion disease, such as ataxia, tremors, rigidity, and weight loss.

-

Endpoint: The primary endpoint is the incubation period, defined as the time from inoculation to the onset of terminal disease. Euthanize mice upon reaching the terminal stage of the disease.

-

Analysis: Compare the mean incubation period of the treated group to the placebo-treated control group. A significant increase in the incubation period indicates therapeutic efficacy. Brain tissue can be collected for histological and biochemical analysis of PrPSc levels.

Visualizing Pathways and Workflows

Mechanism of Action of Anle138b

Anle138b is believed to act by directly binding to and modulating the structure of pathogenic PrP oligomers, thereby preventing their further aggregation into larger, disease-associated fibrils.

Caption: Proposed mechanism of Anle138b as an oligomer modulator.

Experimental Workflow for In Vitro Screening

The process of identifying and characterizing pyrazolone-based prion inhibitors in a cell-based model follows a structured workflow.

Caption: Workflow for screening pyrazolone inhibitors in ScN2a cells.

Logical Relationship in In Vivo Therapeutic Study

An in vivo study is designed to assess the effect of a pyrazolone compound on the progression of prion disease in an animal model.

Caption: Logical flow of an in vivo therapeutic efficacy study.

Conclusion

Pyrazolone-based compounds represent a highly promising class of inhibitors for the therapeutic intervention of prion diseases. The structure-activity relationship studies have highlighted the importance of the substitution patterns on the pyrazolone core and associated aryl rings for potent anti-prion activity. The diphenylpyrazole, anle138b, stands out as a lead candidate due to its ability to modulate pathogenic oligomer formation across various prion strains. The experimental protocols detailed in this guide provide a framework for the continued discovery and development of novel pyrazolone derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy in vivo and ultimately translate these findings into clinical applications for patients suffering from these devastating neurodegenerative disorders.

References

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. publications.goettingen-research-online.de [publications.goettingen-research-online.de]

- 6. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Unraveling the Efficacy of TCS PrP Inhibitor 13: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular basis for the efficacy of TCS PrP Inhibitor 13, a potent anti-prion agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data on the compound's mechanism of action, quantitative efficacy, and the experimental methodologies used in its initial characterization. While the precise molecular target remains to be fully elucidated, this guide offers a foundational understanding of this promising therapeutic candidate.

Executive Summary

This compound, a novel pyrazolone derivative, has demonstrated exceptional potency in inhibiting the accumulation of protease-resistant prion protein (PrP-res), the pathogenic hallmark of transmissible spongiform encephalopathies (TSEs). With an IC50 value in the low nanomolar range, this compound represents a significant lead in the search for effective anti-prion therapeutics. Initial studies have ruled out antioxidant activity as its primary mechanism, pointing towards a more specific interaction with the prion protein conversion cascade. This document details the current knowledge surrounding this compound, including its quantitative efficacy and the experimental frameworks used for its evaluation.

Molecular Profile and Efficacy

This compound was identified as the most potent compound in a series of synthesized pyrazolone derivatives designed to prevent the formation of PrP-res[1].

Quantitative Efficacy Data

The inhibitory activity of this compound on the accumulation of PrP-res has been quantified in multiple cell lines, demonstrating consistently high potency.

| Compound | Cell Line | Prion Strain | IC50 (nM) | Reference |

| This compound | ScN2a | RML | 3 | [1] |

| This compound | F3 | Fukuoka-1 | 3 | [1] |

Table 1: In vitro efficacy of this compound in inhibiting PrP-res accumulation in prion-infected neuroblastoma cell lines.

Proposed Molecular Basis of Efficacy

The precise molecular mechanism by which this compound exerts its anti-prion activity has not been definitively established. The initial research by Kimata et al. (2007) confirmed that its function is not attributable to non-specific antioxidant, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities[1]. This suggests a more targeted mechanism of action, likely involving direct or indirect interference with the prion conversion process.

Based on the known pathways of prion pathogenesis, several hypotheses for the inhibitor's mechanism can be proposed:

-

Stabilization of Cellular Prion Protein (PrPC): The inhibitor may act as a pharmacological chaperone, binding to the normal cellular prion protein (PrPC) and stabilizing its native conformation. This would reduce the availability of partially unfolded intermediates, which are thought to be critical for the conversion to the pathogenic scrapie isoform (PrPSc).

-

Inhibition of PrPC-PrPSc Interaction: The compound might bind to either PrPC or PrPSc at a site that is crucial for their interaction, thereby sterically hindering the template-assisted misfolding process.

-

Modulation of Cellular Trafficking: this compound could potentially alter the cellular localization of PrPC, diverting it from the cellular compartments where the conversion to PrPSc is believed to occur, such as lipid rafts or endocytic pathways.

-

Enhancement of PrPSc Clearance: The inhibitor might stimulate cellular pathways responsible for the degradation and clearance of misfolded PrPSc aggregates, such as the lysosomal or proteasomal pathways.

Further research, including binding assays with recombinant PrP, cellular thermal shift assays (CETSA), and structural biology studies, is required to elucidate the exact molecular target and mechanism.

Signaling Pathway Diagrams

The following diagrams illustrate potential points of intervention for an anti-prion compound like this compound within the general prion conversion pathway.

References

In-Depth Technical Guide: The Impact of TCS PrP Inhibitor 13 on Prion Protein Conformation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). This conversion is a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of a potent anti-prion compound, referred to as TCS PrP Inhibitor 13 (a pyrazolone derivative), and its effect on prion protein conformation. The document details the quantitative data available for this inhibitor, the experimental protocols used for its characterization, and visual representations of the underlying scientific workflows and proposed mechanisms.

Introduction to Prion Protein Misfolding and Therapeutic Inhibition

The central event in prion diseases is the structural transformation of the predominantly α-helical PrPC into the β-sheet-rich PrPSc. This pathogenic isoform is prone to aggregation and is partially resistant to protease digestion, leading to its accumulation in the central nervous system and subsequent neurodegeneration. A key strategy in the development of therapeutics for prion diseases is the identification of small molecules that can inhibit the formation of PrPSc.

A promising class of such inhibitors is the pyrazolone derivatives. Research has identified a specific compound within this series, 3-(4-nitrophenyl)-2-phenyl-3a,4,5,6,7,7a-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, designated as compound 13 in the primary literature and referred to herein as this compound, which demonstrates remarkable activity in inhibiting the accumulation of protease-resistant PrPSc[1].

Quantitative Data for this compound

The primary quantitative measure of the efficacy of this compound is its half-maximal inhibitory concentration (IC50) in cell-based assays. This value represents the concentration of the inhibitor required to reduce the accumulation of protease-resistant PrP (PrP-res) by 50%.

| Compound Name | Cell Line | IC50 (nM) | Reference |

| This compound | ScN2a (mouse neuroblastoma) | 3 | [1] |

| This compound | F3 (human neuroblastoma) | 3 | [1] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound's anti-prion activity.

Inhibition of Protease-Resistant Prion Protein (PrP-res) Accumulation in Cell Culture

This assay is fundamental to screening for and quantifying the activity of anti-prion compounds. The protocol is adapted from the methodologies described by Doh-ura et al. (2000) and Kuwahara et al. (1999).

Objective: To determine the concentration-dependent effect of a test compound on the accumulation of PrP-res in prion-infected neuronal cell lines.

Materials:

-

ScN2a (scrapie-infected mouse neuroblastoma) or F3 (prion-infected human neuroblastoma) cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and detergents)

-

Proteinase K

-

SDS-PAGE reagents and equipment

-

Western blotting apparatus

-

Anti-PrP monoclonal antibody

Procedure:

-

Cell Plating: Seed ScN2a or F3 cells in multi-well plates and culture until they reach a specified confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for a defined period (e.g., several days).

-

Cell Lysis: Harvest the cells and prepare cell lysates using the lysis buffer.

-

Proteinase K Digestion: Treat a portion of the cell lysate with Proteinase K to digest PrPC, leaving the protease-resistant PrP-res intact.

-

Protein Denaturation and Electrophoresis: Denature the proteins in the digested lysates and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF) and probe with an anti-PrP monoclonal antibody.

-

Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the PrP-res bands. Quantify the band intensities to determine the extent of inhibition at each compound concentration.

-

Data Analysis: Plot the percentage of PrP-res inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cytotoxicity Assay

Objective: To ensure that the observed reduction in PrP-res is not due to general cellular toxicity of the compound.

Materials:

-

Uninfected N2a or other suitable neuronal cell line

-

Cell culture medium

-

Test compound (this compound)

-

MTT or similar viability reagent

Procedure:

-

Cell Plating and Treatment: Plate cells and treat with the same concentrations of this compound as used in the PrP-res inhibition assay.

-

Viability Assessment: After the treatment period, add the MTT reagent to the cells. Live cells will metabolize MTT into a colored formazan product.

-

Quantification: Solubilize the formazan and measure the absorbance at a specific wavelength.

-

Data Analysis: Compare the absorbance of treated cells to that of untreated controls to determine the percentage of cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental frameworks related to the study of this compound.

References

Foundational Research on Pyrazolone-Based PrP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on pyrazolone-based inhibitors of the pathological prion protein (PrPSc). The discovery of this class of compounds has opened new avenues for the development of therapeutics against fatal neurodegenerative prion diseases. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core concepts and workflows.

Introduction to Pyrazolone-Based PrP Inhibitors

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are characterized by the accumulation of the misfolded, protease-resistant isoform (PrPSc) of the cellular prion protein (PrPC). A key therapeutic strategy is the identification of small molecules that can inhibit the conversion of PrPC to PrPSc or reduce the accumulation of PrPSc. Research has identified pyrazolone derivatives as a potent new class of anti-prion compounds.[1][2][3] A significant study synthesized and evaluated a series of pyrazolone derivatives, identifying several compounds with high efficacy in inhibiting the accumulation of protease-resistant PrP (referred to as PrP-res) in scrapie-infected neuroblastoma cell lines.[1][2][3]

Quantitative Data: In Vitro Anti-Prion Activity

The anti-prion activity of synthesized pyrazolone derivatives was primarily assessed by their ability to inhibit the accumulation of PrP-res in two different prion-infected murine neuroblastoma cell lines: ScN2a and F3. The half-maximal inhibitory concentrations (IC50) for the most active compounds are summarized below.

| Compound ID | Structure | ScN2a IC50 (nM) | F3 IC50 (nM) |

| 13 | 3-(4-nitrophenyl)-5-hydroxy-5-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one | 3 | 3 |

| 1 | 1-cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one | - | - |

| 4 | 3-isopropenyl-1-phenyl-1H-pyrazol-5(4H)-one | - | - |

| 18 | 4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | - | - |

| Quinacrine | (Reference Compound) | 400 | - |

Note: Specific IC50 values for compounds 1, 4, and 18 were not explicitly provided in the primary source, but they were noted as having relatively high anti-prion activity. Compound 13 was identified as the most potent, being approximately 130 times more active than the reference anti-prion compound, quinacrine.[3]

In a separate line of research, 3,5-diphenylpyrazole (DPP) derivatives were also identified as potent inhibitors of PrPSc formation. The most effective of these, designated DPP-1, showed the following activity:

| Compound ID | Structure | SMB cells IC50 (µM) | ScN2a cells IC50 (µM) |

| DPP-1 | 3,5-diphenylpyrazole derivative | 0.6 | 1.2 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of foundational research. The following sections outline the key experimental protocols used in the discovery and characterization of pyrazolone-based PrP inhibitors.

The synthesis of the pyrazolone compound library was primarily achieved through the condensation of a β-ketoester with a hydrazine compound.

-

Reaction: An equimolar mixture of the appropriate β-ketoester and a hydrazine derivative is refluxed in a solvent such as ethanol or acetic acid.[2]

-

Synthesis of Novel β-Ketoesters: For β-ketoesters that are not commercially available, they can be synthesized from corresponding acyl chlorides, nitriles, or ethyl esters.[2]

-

Specific Syntheses:

-

Amide Derivatives (e.g., Compound 9): Synthesized from a carboxylic acid precursor via an acyl chloride intermediate.[2]

-

4-Benzoyl Derivatives (e.g., Compound 18): Prepared from the reaction of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) with benzoyl chloride in the presence of calcium hydroxide (Ca(OH)2).[2]

-

This assay quantifies the ability of a compound to inhibit the formation of protease-resistant PrPSc in cultured cells.

-

Cell Culture: Scrapie-infected mouse neuroblastoma cells (ScN2a or F3) are cultured in appropriate media.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period.

-

Cell Lysis: After treatment, the cells are harvested and lysed to release cellular proteins.

-

Proteinase K (PK) Digestion: A portion of the cell lysate is treated with Proteinase K to digest PrPC and other cellular proteins, leaving the protease-resistant PrPSc (PrP-res). The digestion is typically incubated at 37°C for 1 hour and then stopped by adding a protease inhibitor like PMSF.[4]

-

Centrifugation and Denaturation: The PK-treated samples are centrifuged at high speed to pellet the PrP-res. The resulting pellet is resuspended in a sample buffer and denatured by heating.[4]

-

Western Blotting: The denatured proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-PrP antibody to detect PrP-res.

-

Quantification: The intensity of the PrP-res bands is quantified and compared to untreated control cells to determine the percentage of inhibition.

-

IC50 Determination: The concentration of the compound that inhibits 50% of PrP-res accumulation (IC50) is calculated from dose-response curves.

Mechanism of Action Investigations

Initial studies into the mechanism of action of these pyrazolone derivatives investigated several possibilities.

-

Antioxidant Activity: The physicochemical and biochemical properties were examined, including antioxidant activities, hydroxyl radical scavenging, and SOD-like activities. The findings suggested that the anti-prion mechanism of these compounds is not correlated with these antioxidant properties.[1][2][3]

-

Cell-Free Conversion: For the related diphenylpyrazole (DPP) derivatives, a cell-free conversion assay was performed. The results showed that these compounds did not directly inhibit the conversion of PrPC to its protease-resistant form in this cell-free system, nor did they dissolve existing PrPSc aggregates. This suggests an indirect inhibitory mechanism within the cellular context.[5]

Further research is required to elucidate the precise molecular target and signaling pathway through which these pyrazolone-based compounds exert their anti-prion effects.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key processes described in this guide.

Caption: General synthesis workflow for pyrazolone derivatives.

Caption: Experimental workflow for in vitro anti-prion activity assay.

Caption: Logical diagram of the mechanism of action investigation.

References

- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiprion compounds that reduce PrPSc levels in dividing and stationary-phase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes for TCS PrP Inhibitor 13: In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS PrP Inhibitor 13 is a potent small molecule inhibitor of the accumulation of the protease-resistant form of the prion protein (PrP-res or PrPSc), a key event in the pathogenesis of prion diseases.[1] In vitro studies have demonstrated its efficacy in cell-based models of prion infection.[1] Furthermore, this compound has been shown to induce apoptosis in neuroglioma cells and modulate key cellular signaling pathways, suggesting a broader potential in neurological disease research.[1]

These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound. The protocols cover the assessment of its inhibitory effect on PrP-res accumulation in scrapie-infected neuroblastoma cells and the analysis of its impact on apoptosis and associated signaling pathways in neuroglioma cells.

Data Presentation

The following table summarizes the known quantitative data for this compound based on in vitro experiments.

| Parameter | Cell Line | Value | Reference |

| IC50 (PrP-res accumulation) | ScN2a, F3 | 3 nM | [1] |

| Effect on Protein Levels | Neuroglioma Cells | Significant decrease in total ERK1/2, pAKT, total FAK, Cyclin D1, and PrPC. Significant increase in cleaved caspase-3. | [1] |

Experimental Protocols

Inhibition of PrP-res Accumulation in ScN2a Cells

This protocol details the methodology to assess the efficacy of this compound in reducing the accumulation of protease-resistant PrP (PrP-res) in a chronically scrapie-infected mouse neuroblastoma cell line (ScN2a).

a. Cell Culture and Treatment:

-

Culture ScN2a cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed ScN2a cells in 6-well plates and allow them to reach 50-60% confluency.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 nM) for 4 days. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

b. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in 200 µL of lysis buffer (10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 5 mM EDTA) supplemented with protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and cellular debris.

-

Collect the supernatant for protein concentration determination and subsequent analysis.

c. Proteinase K (PK) Digestion:

-

Normalize the protein concentration of all samples.

-

In a new tube, digest 50 µg of protein with 20 µg/mL of Proteinase K at 37°C for 30 minutes with agitation. The PK concentration may need optimization depending on the cell line and prion strain.

-

Stop the digestion by adding Pefabloc SC to a final concentration of 2 mM.

-

Centrifuge at 16,000 x g for 45 minutes at 4°C to pellet the PK-resistant PrP-res.

-

Carefully discard the supernatant and resuspend the pellet in 20 µL of 1X SDS-PAGE sample buffer.

d. Western Blotting for PrP-res Detection:

-

Boil the samples at 95-100°C for 10 minutes.

-

Load the samples onto a 12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PrP (e.g., 6D11) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Apoptosis and Cell Signaling Analysis in Neuroglioma Cells

This section describes the protocols to investigate the pro-apoptotic effects of this compound and its influence on key signaling molecules in a human neuroglioma cell line.

a. Cell Culture and Treatment:

-

Culture neuroglioma cells (e.g., H4 or other suitable lines) in appropriate media and conditions.

-

Seed cells in 6-well or 12-well plates.

-

Treat cells with various concentrations of this compound (e.g., 1 µM to 50 µM, as higher concentrations may be needed to observe effects on signaling pathways compared to PrP-res inhibition) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

b. Caspase-3 Activity Assay (Fluorometric):

-

Following treatment, lyse the cells according to the manufacturer's protocol for a caspase-3 activity assay kit.

-

The assay is based on the cleavage of a fluorogenic substrate (e.g., Ac-DEVD-AMC) by active caspase-3, releasing a fluorescent molecule (AMC).

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission).

-

The increase in fluorescence is proportional to the caspase-3 activity.

c. Western Blot Analysis of Signaling Proteins:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-Akt (Ser473)

-

Total Akt

-

Total FAK

-

Cyclin D1

-

Cleaved Caspase-3

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and other target proteins to the loading control.

-

Mandatory Visualizations

Caption: Workflow for PrP-res Inhibition Assay.

Caption: Workflow for Apoptosis and Signaling Analysis.

References

Application Notes and Protocols for TCS PrP Inhibitor 13 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS PrP Inhibitor 13 is a potent, small molecule inhibitor of the accumulation of protease-resistant prion protein (PrP-res or PrPSc), the pathogenic isoform of the cellular prion protein (PrPC).[1] As a member of the pyrazolone class of compounds, it has demonstrated significant anti-prion activity in chronically infected cell lines, making it a valuable tool for research into prion diseases, also known as transmissible spongiform encephalopathies (TSEs). These fatal neurodegenerative disorders are characterized by the conversion of PrPC into the misfolded, aggregated PrPSc. This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting to study prion propagation and to screen for potential therapeutic agents.

Product Information

| Property | Value | Reference |

| Chemical Name | 5-(4-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | N/A |

| Molecular Formula | C₁₅H₁₁N₃O₃ | [1] |

| Molecular Weight | 281.27 g/mol | [1] |

| CAS Number | 34320-83-7 | N/A |

| Appearance | Yellow solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | N/A |

Mechanism of Action and Biological Activity

This compound effectively inhibits the accumulation of PrPSc in prion-infected neuronal cell lines. The precise mechanism of action for pyrazolone derivatives in preventing PrPSc accumulation is not fully elucidated but is thought to interfere with the conversion of PrPC to PrPSc.[2] Studies on the physicochemical and biochemical properties of these compounds suggest that their anti-prion activity is not correlated with antioxidant, hydroxyl radical scavenging, or superoxide dismutase (SOD)-like activities.[1]

Some evidence from commercial suppliers suggests that this compound may induce apoptosis and affect key cellular signaling pathways. In Schwannoma cells, it has been reported to reduce the levels of total ERK1/2, pAKT, total FAK, and Cyclin D1, while increasing the expression of cleaved caspase-3. This suggests a potential interplay between its anti-prion effects and the regulation of cell survival and proliferation pathways. However, further research is required to confirm these effects in prion-infected neuronal cells and to determine their direct relevance to the mechanism of prion inhibition.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Cell Line | Prion Strain | Value | Reference |

| IC₅₀ | ScN2a (mouse neuroblastoma) | Not specified in abstract | 3 nM | [1] |

| IC₅₀ | F3 (human neuroblastoma) | Not specified in abstract | 3 nM | [1] |

Experimental Protocols

Cell Line Selection and Maintenance

Scrapie-infected mouse neuroblastoma cells (ScN2a) are a commonly used and recommended cell line for studying prion propagation and for screening anti-prion compounds.[3][4] These cells are susceptible to infection with various mouse-adapted scrapie strains, such as RML or 22L.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the solid compound in sterile dimethyl sulfoxide (DMSO). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.81 mg of the inhibitor in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for PrPSc Inhibition Assay

This protocol is designed to assess the efficacy of this compound in reducing PrPSc levels in chronically infected ScN2a cells.

Materials:

-

ScN2a cells (chronically infected with a mouse-adapted scrapie strain)

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

96-well or 24-well cell culture plates

-

Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)

-

Proteinase K (PK)

-

PK stop solution (e.g., Pefabloc SC)

-

SDS-PAGE and Western blotting reagents

-

Anti-PrP antibody (e.g., 3F4 or 6D11)

Procedure:

-

Cell Seeding: Seed ScN2a cells in a multi-well plate at a density that allows for several days of growth without becoming over-confluent (e.g., 1 x 10⁵ cells/well in a 24-well plate). Allow the cells to adhere overnight.

-

Compound Treatment: The following day, prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from sub-nanomolar to micromolar to determine the IC₅₀. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control. Incubate the cells for 3-4 days.

-

Cell Lysis: After the incubation period, wash the cells with PBS and lyse them in cell lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Proteinase K Digestion: Adjust the protein concentration of each lysate to be equal. Treat a portion of each lysate with Proteinase K (e.g., 20 µg/mL final concentration) for 30-60 minutes at 37°C to digest PrPC. A parallel sample without PK treatment should be included as a control for total PrP levels.

-

Stop Digestion: Stop the PK digestion by adding a PK inhibitor and boiling the samples in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and then probe with an anti-PrP antibody. Following incubation with a secondary antibody, visualize the bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the intensity of the PrPSc bands. Normalize the PrPSc signal to a loading control (e.g., GAPDH or β-actin from the non-PK treated lysate). Calculate the percentage of PrPSc inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential cytotoxic effects of this compound on the host cells.

Materials:

-

ScN2a cells (or other relevant neuronal cell line)

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with the same range of concentrations of this compound as used in the inhibition assay, including a vehicle control. Also include a "no-cell" control (medium only) and an "untreated cell" control.

-

Incubation: Incubate the plate for the same duration as the inhibition assay (e.g., 3-4 days).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the "no-cell" control from all other readings. Calculate cell viability as a percentage of the untreated control. Plot cell viability against the logarithm of the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).

Visualizations

References

- 1. New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prion therapeutics: Lessons from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Cell Culture Methods for Screening of Prion Therapeutics | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for TCS PrP Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS PrP Inhibitor 13, also known as 5-(4-Nitrophenyl)-2-Phenyl-4H-Pyrazol-3-One, is a potent anti-prion agent that has demonstrated significant efficacy in inhibiting the accumulation of protease-resistant prion protein (PrP-res).[1] Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into the misfolded, pathogenic PrP-res isoform. The accumulation of PrP-res in the central nervous system is a key event in the progression of these diseases. This compound belongs to a series of pyrazolone derivatives identified for their strong inhibitory activity against PrP-res formation.[1] These application notes provide detailed protocols for the use of this compound in cell-based assays to assess its anti-prion activity and offer insights into its potential mechanism of action.

Data Presentation

The following table summarizes the inhibitory activity of this compound and related pyrazolone derivatives against PrP-res accumulation in scrapie-infected mouse neuroblastoma (ScN2a) and F3 cells, as reported by Kimata et al., 2007.[1]